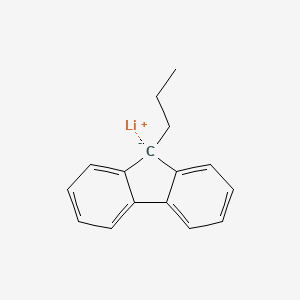![molecular formula C21H26ClNO B14464400 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane CAS No. 71783-85-2](/img/structure/B14464400.png)
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group, a phenyl group, and an azepane ring, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane typically involves multiple steps, including alkylation, substitution, reduction, and chlorination. One common method starts with the reaction of 4-chlorophenyl phenylmethanol with ethylene oxide to form the intermediate compound, which is then reacted with azepane under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Applications De Recherche Scientifique
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cough and other respiratory conditions
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The precise mechanism of action of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is not fully understood, but it is known to interact with various molecular targets:
σ1 Receptor: Likely acts as an agonist, influencing signal transduction pathways.
GIRK Channels: Blocks these channels, affecting ion flow and cellular excitability.
Histamine H1 Receptor: Acts as an antagonist, contributing to its antihistamine effects
Comparaison Avec Des Composés Similaires
Cloperastine: Shares a similar structure and is used as a cough suppressant.
Fenvalerate: Another compound with a chlorophenyl group, used as an insecticide.
(p-Chlorophenyl)phenylmethane: A related compound with similar chemical properties.
Uniqueness: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is unique due to its combination of a chlorophenyl group, a phenyl group, and an azepane ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
71783-85-2 |
|---|---|
Formule moléculaire |
C21H26ClNO |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]azepane |
InChI |
InChI=1S/C21H26ClNO/c22-20-12-10-19(11-13-20)21(18-8-4-3-5-9-18)24-17-16-23-14-6-1-2-7-15-23/h3-5,8-13,21H,1-2,6-7,14-17H2 |
Clé InChI |
FCJXIUHUVWLMGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


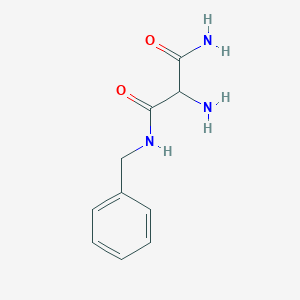


![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)

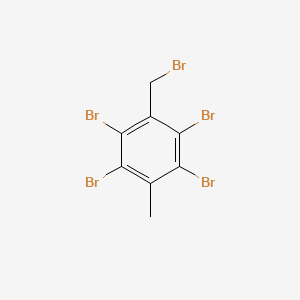
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
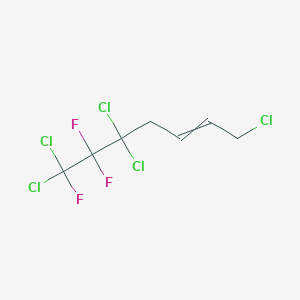

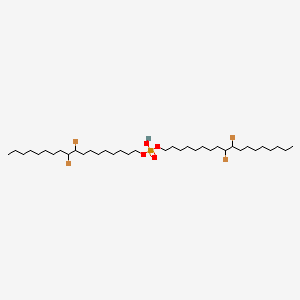
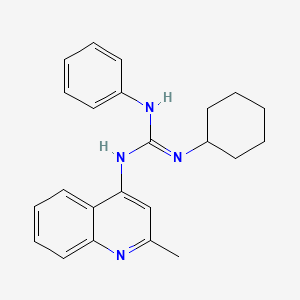
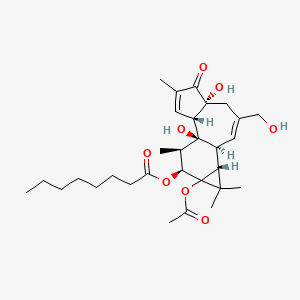
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
